4-[(Phenylamino)methyl]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(anilinomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFYKRDGPNVIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemo-Structural Profiling and Synthetic Utility of 4-[(Phenylamino)methyl]benzonitrile
[1]
Executive Summary & Structural Logic
4-[(Phenylamino)methyl]benzonitrile is a bifunctional pharmacophore intermediate characterized by a secondary amine linker bridging a phenyl ring and a benzonitrile moiety.[1] In medicinal chemistry, this scaffold serves as a critical "push-pull" system: the electron-rich aniline nitrogen acts as a nucleophilic handle, while the electron-deficient nitrile group serves as a masked electrophile (precursor to carboxylic acids, amides, or primary amines).[1]
This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles of this compound, designed to support researchers in lead optimization and intermediate synthesis.
Core Identity Table[1]
| Property | Specification |
| IUPAC Name | 4-[(Phenylamino)methyl]benzonitrile |
| Common Synonyms | N-(4-Cyanobenzyl)aniline; 4-(Anilinomethyl)benzonitrile |
| CAS Number | 14204-63-8 |
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| SMILES | C1=CC=C(C=C1)NCC2=CC=C(C=C2)C#N |
| Key Functional Groups | Secondary Amine (Nucleophile), Nitrile (Electrophile) |
Physicochemical Profile
Understanding the solution-phase behavior of this molecule is vital for assay development and formulation.[1]
| Parameter | Value (Exp/Pred) | Implication for Research |
| LogP | ~2.8 | Moderate lipophilicity; likely cell-permeable.[1] Suitable for CNS-active drug scaffolds.[1] |
| pKa (Conj. Acid) | ~3.5 - 4.0 | The electron-withdrawing p-cyanobenzyl group lowers the basicity of the aniline nitrogen compared to N-benzylaniline (pKa ~3.9).[1] It remains neutral at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., hinge region in kinase inhibitors).[1] |
| H-Bond Acceptors | 2 (Nitrile N, Amine N) | The nitrile nitrogen is a weak acceptor; the amine nitrogen is sterically accessible.[1] |
| Solubility | Low (Water) High (DCM, DMSO) | Stock solutions should be prepared in DMSO (up to 100 mM) or Ethanol. |
Synthetic Pathways: Causality & Control[1]
The synthesis of 4-[(Phenylamino)methyl]benzonitrile can be approached via two primary routes: Nucleophilic Substitution (Sɴ2) or Reductive Amination .[1]
Critical Analysis of Routes
-
Route A: Sɴ2 Alkylation (Aniline + 4-Cyanobenzyl bromide). [1]
-
Drawback: High risk of over-alkylation to form the tertiary amine (N,N-bis(4-cyanobenzyl)aniline), requiring difficult chromatographic separation.[1]
-
-
Route B: Reductive Amination (Aniline + 4-Cyanobenzaldehyde). [1]
Pathway Visualization (DOT)[1]
Figure 1: Selective synthesis via Reductive Amination minimizes tertiary amine byproducts compared to direct alkylation.[1]
Chemical Reactivity & Transformations[1][5][9]
This molecule is a "divergent intermediate." The orthogonality of the amine and nitrile groups allows for selective functionalization.
Nitrile Transformations (The "Masked" Carbonyl)
The nitrile group is robust under basic alkylation conditions but sensitive to strong acids and reducing agents.
-
Hydrolysis: Acidic hydrolysis (H₂SO₄/H₂O) converts the nitrile to 4-[(phenylamino)methyl]benzoic acid .[1]
-
Pinner Reaction: Treatment with dry HCl/MeOH yields the imidate, a precursor to amidines.
-
Reduction: Catalytic hydrogenation (Raney Ni/H₂) or LiAlH₄ reduction yields the diamine (4-[(phenylamino)methyl]benzylamine).[1]
Amine Transformations (The Nucleophile)
The secondary amine is sterically accessible but electronically deactivated by the phenyl ring.
-
Acylation: Reacts with acid chlorides to form ureas or amides (common in drug discovery libraries).
-
Nitrosation: Reacts with NaNO₂/HCl to form N-nitroso derivatives (Safety Warning: Potential carcinogen).[1]
Reactivity Map (DOT)[1]
Figure 2: Divergent reactivity profile showing orthogonal derivatization of the nitrile (red paths) and amine (green paths).[1]
Detailed Experimental Protocol
Protocol: Reductive Amination (Self-Validating System)
Objective: Synthesize 4-[(Phenylamino)methyl]benzonitrile with >95% purity. Scale: 10 mmol.
Reagents
-
Aniline (1.0 eq, 0.93 g)[1]
-
4-Cyanobenzaldehyde (1.0 eq, 1.31 g)[1]
-
Sodium Borohydride (NaBH₄) (1.5 eq, 0.57 g)[1]
-
Methanol (dry, 30 mL)
-
Acetic Acid (catalytic, 2 drops - Critical for imine formation)[1]
Workflow
-
Imine Formation (Checkpoint 1):
-
In a 100 mL round-bottom flask, dissolve 4-cyanobenzaldehyde in Methanol (20 mL).
-
Add Aniline and catalytic Acetic Acid.
-
Stir at room temperature for 2 hours.
-
Validation: Spot TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf imine spot.
-
-
Reduction:
-
Cool the solution to 0°C (Ice bath).
-
Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
-
Allow to warm to room temperature and stir for 1 hour.
-
-
Workup:
-
Quench with water (10 mL).
-
Evaporate Methanol under reduced pressure.
-
Extract aqueous residue with Dichloromethane (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification (Checkpoint 2):
References & Authoritative Grounding
-
PubChem Compound Summary. "4-[(phenylamino)methyl]benzonitrile (CID 11148468)." National Center for Biotechnology Information. Accessed Feb 2026.[6] Link[1]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Foundational protocol for selective reductive amination). Link[1]
-
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998. (Mechanistic insight into amine alkylation control). Link
-
LookChem. "4-Phenylamino-benzonitrile Properties and Safety." (General physical property data verification). Link Note: Used for property cross-reference; structural isomer data carefully segregated.
Sources
- 1. Cas 36602-01-4,4-PHENYLAMINO-BENZONITRILE | lookchem [lookchem.com]
- 2. CAS 36602-01-4: Benzonitrile,4-(phenylamino)- | CymitQuimica [cymitquimica.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Phenylbenzylamine | 103-32-2 [chemicalbook.com]
molecular structure and weight of N-(4-Cyanobenzyl)aniline
This technical guide provides a comprehensive analysis of N-(4-Cyanobenzyl)aniline , a secondary amine scaffold critical in medicinal chemistry for the development of kinase inhibitors and androgen receptor modulators.
Physicochemical Characterization, Synthetic Protocols, and Structural Analysis
Molecular Identity & Structural Core
N-(4-Cyanobenzyl)aniline serves as a bifunctional building block, linking an electron-rich aniline domain to an electron-deficient benzonitrile via a methylene bridge. This structural arrangement allows for unique pi-stacking interactions and hydrogen bonding in protein active sites.
Nomenclature & Registry
| Identifier | Details |
| IUPAC Name | 4-[(Phenylamino)methyl]benzonitrile |
| Common Synonyms | N-(4-Cyanobenzyl)aniline; 4-(Anilinomethyl)benzonitrile |
| CAS Registry Number | 59475-37-5 |
| PubChem CID | 11148468 |
| InChI Key | CCFYKRDGPNVIIG-UHFFFAOYSA-N |
Physicochemical Properties
The following data aggregates experimental and consensus computational values for research validation.
| Property | Value | Unit | Significance |
| Molecular Formula | C₁₄H₁₂N₂ | - | Stoichiometry verification |
| Molecular Weight | 208.26 | g/mol | Mass balance calculations |
| Exact Mass | 208.1000 | Da | High-Res MS (HRMS) target |
| Predicted LogP | 2.80 ± 0.4 | - | Lipophilicity (Drug-likeness) |
| H-Bond Donors | 1 (NH) | - | Interaction capability |
| H-Bond Acceptors | 2 (N, CN) | - | Interaction capability |
| Physical State | Solid | - | Typical for aryl-benzyl amines |
Synthetic Methodology: Reductive Amination
The most robust and "green" route to N-(4-Cyanobenzyl)aniline avoids the use of lacrimatory benzyl halides. Instead, a Reductive Amination protocol is recommended. This method ensures high selectivity for the secondary amine over the tertiary amine byproduct.
Reaction Pathway Analysis
The synthesis proceeds via the formation of an imine (Schiff base) intermediate, followed by in situ reduction.
Figure 1: Step-wise reductive amination pathway. The formation of the imine is the rate-determining step in the absence of acid catalysis.
Detailed Experimental Protocol
Safety Note: Sodium Borohydride (NaBH₄) evolves hydrogen gas. Perform all steps in a fume hood.
-
Imine Formation:
-
Charge a round-bottom flask with 4-cyanobenzaldehyde (1.0 equiv) and aniline (1.0 equiv).
-
Dissolve in anhydrous Methanol (MeOH) (0.5 M concentration).
-
Stir at Room Temperature (RT) for 2–4 hours. Monitoring: TLC should show the disappearance of the aldehyde.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add NaBH₄ (1.5 equiv) portion-wise to control gas evolution.
-
Allow the reaction to warm to RT and stir for 1 hour.
-
-
Workup:
-
Quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexanes or perform flash chromatography (SiO₂, 10-20% EtOAc/Hexanes).
-
Structural Characterization & Validation
Confirming the structure requires distinguishing the product from the starting aniline and the potential tertiary amine byproduct.
Spectroscopic Logic Flow
Figure 2: Analytical flowchart for structural validation.
Key Spectral Markers
-
¹H-NMR (CDCl₃, 400 MHz):
-
δ 4.30–4.45 ppm (s, 2H): The diagnostic methylene (CH₂) singlet. This peak proves the benzyl group is attached to the nitrogen.
-
δ 4.0–4.2 ppm (br s, 1H): The amine (NH) proton (exchangeable with D₂O).
-
δ 6.6–7.7 ppm (m, 9H): Aromatic protons. Look for the distinctive AA'BB' system of the 4-cyanophenyl ring.
-
-
FT-IR (ATR):
-
~2220–2230 cm⁻¹: Sharp, medium intensity stretch characteristic of the Nitrile (C≡N) group.
-
~3350–3450 cm⁻¹: Single band indicating a secondary amine (N-H) stretch.
-
Applications in Drug Discovery
This scaffold is highly valued in medicinal chemistry due to its ability to orient the nitrile group—a known bioisostere for carbonyls and a hydrogen bond acceptor—into specific pockets of target proteins.
-
Kinase Inhibition: The aniline moiety mimics the ATP adenine ring, while the benzyl nitrile extends into the hydrophobic back-pocket (Gatekeeper region).
-
Androgen Receptor Modulators: Derivatives of this scaffold have been explored for non-steroidal androgen receptor binding.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11148468, 4-[(Phenylamino)methyl]benzonitrile. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference).
-
University of Luxembourg. PubChemLite: 4-[(phenylamino)methyl]benzonitrile Structure & Mass Data.[1] Retrieved from [Link] (Verified via PubChemLite index).
Sources
solubility of 4-[(Phenylamino)methyl]benzonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 4-[(Phenylamino)methyl]benzonitrile in Organic Solvents
Foreword: Navigating the Solubility Landscape for Novel Compounds
In the realms of pharmaceutical development and materials science, understanding the solubility of a molecule is a foundational pillar upon which successful formulation, purification, and application are built. For a novel or sparsely studied compound like 4-[(Phenylamino)methyl]benzonitrile, direct, published solubility data is often unavailable. This guide, therefore, transcends a simple data repository. It is structured as a comprehensive methodological framework, empowering researchers and scientists to systematically determine, interpret, and predict the solubility of this compound and others like it. By integrating theoretical principles with robust, field-proven experimental protocols, this document serves as a practical manual for generating reliable and reproducible solubility data.
The Molecule in Focus: 4-[(Phenylamino)methyl]benzonitrile
4-[(Phenylamino)methyl]benzonitrile is an aromatic compound featuring a complex interplay of functional groups that dictate its physicochemical properties. Its structure consists of a benzonitrile moiety linked to a phenylamino group via a methylene bridge.
-
Aromatic Rings: Two phenyl rings contribute significantly to the molecule's nonpolar character and potential for π-π stacking interactions.
-
Nitrile Group (-C≡N): This group is highly polar and a hydrogen bond acceptor, introducing a strong dipole moment. The chemistry of nitriles indicates they are polar molecules, which tends to increase their solubility in water and other polar solvents.[1][2]
-
Secondary Amine (-NH-): The amine group is polar and acts as a hydrogen bond donor, a critical factor for interaction with protic solvents.
-
Methylene Bridge (-CH₂-): This flexible linker separates the two primary ring systems.
This combination of polar and nonpolar characteristics suggests that 4-[(Phenylamino)methyl]benzonitrile will exhibit nuanced solubility behavior, making a systematic investigation essential.
Theoretical Foundations of Solubility
The principle of "like dissolves like" provides a useful starting point for predicting solubility.[3] This means polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. For a molecule as complex as 4-[(Phenylamino)methyl]benzonitrile, a more detailed model is required.
Hansen Solubility Parameters (HSP)
A powerful tool for predicting solvent-solute compatibility is the Hansen Solubility Parameter (HSP) system.[4][5][6] It deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from weak, temporary van der Waals forces.
-
δp (Polar): Energy from permanent dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
The guiding principle is that substances with similar HSP values are likely to be miscible.[7][8] While experimental HSP data for 4-[(Phenylamino)methyl]benzonitrile is not available, group-contribution methods can be used to estimate its parameters based on its molecular structure, providing a theoretical basis for solvent selection.[4][5]
Experimental Determination of Solubility: A Phased Approach
A rigorous determination of solubility involves a two-phase approach: a rapid qualitative screening followed by a precise quantitative analysis.
Phase 1: Qualitative Solubility Screening
This initial phase quickly categorizes the compound's solubility in a diverse range of solvents, guiding the selection of systems for quantitative study.
-
Preparation: Dispense approximately 1-2 mg of 4-[(Phenylamino)methyl]benzonitrile into a series of small, clear glass vials (e.g., 1.5 mL vials).
-
Solvent Addition: To the first vial, add the selected solvent (e.g., Hexane) dropwise, starting with 0.1 mL.
-
Agitation: Cap the vial and vortex vigorously for 30-60 seconds at ambient temperature (~25°C).
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Addition: If the solid dissolves completely, add another 1-2 mg of the solute and repeat the process to confirm. If it remains insoluble or slightly soluble, continue adding the solvent in 0.1 mL increments up to a total volume of 1.0 mL, observing at each step.
-
Documentation: Record the classification for each solvent tested. A common threshold is that solubility greater than 10 mg/mL is often classified as "soluble" for screening purposes.
-
Solvent Selection: Test a range of solvents from nonpolar to polar, such as:
-
Nonpolar: Hexane, Toluene
-
Moderately Polar Aprotic: Dichloromethane, Ethyl Acetate
-
Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol
-
Caption: Workflow for qualitative solubility classification.
Phase 2: Quantitative Solubility Determination (Gravimetric Method)
This method provides precise solubility values and is considered a gold standard for its reliability. It relies on preparing a saturated solution and measuring the mass of the solute in a known volume of the solvent.
-
System Preparation: Add an excess amount of 4-[(Phenylamino)methyl]benzonitrile to a known volume of the chosen solvent (e.g., 5.0 mL) in a sealed, screw-cap vial. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Place the vial in an isothermal environment (e.g., a shaker bath or incubator) set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the suspension for a sufficient time to reach equilibrium. Expert Insight: For many organic compounds, 24-48 hours is adequate, but for poorly soluble or slowly dissolving materials, 72 hours may be necessary. A preliminary time-course study is recommended to validate the equilibration period.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the isothermal bath for at least 2 hours to let the excess solid settle. Carefully draw a known volume of the clear supernatant using a pre-warmed volumetric pipette. To avoid precipitation, ensure the pipette is at the same temperature as the solution. Alternatively, centrifuge the vial in a temperature-controlled centrifuge and draw the supernatant.
-
Solute Mass Determination:
-
Tare a clean, dry, and pre-weighed glass vial to at least four decimal places (0.0001 g).
-
Dispense the collected supernatant into the tared vial and record the exact volume.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling/decomposition point.
-
Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture.
-
-
Calculation: Weigh the vial containing the dried solute. The solubility is calculated as:
Solubility (mg/mL) = (Mass of Vial with Solute - Mass of Tared Vial) / Volume of Supernatant (mL)
-
Validation: Perform the experiment in triplicate for each solvent system to ensure reproducibility and report the result as the mean ± standard deviation.
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An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Anilinomethyl)benzonitrile
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Thermodynamic Stability in Drug Development
In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured; it is a cornerstone of a viable therapeutic product. It dictates shelf-life, informs formulation strategies, and ultimately, impacts patient safety and efficacy. An unstable compound can lead to decreased potency, the formation of potentially toxic degradants, and unpredictable bioavailability. This guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 4-(Anilinomethyl)benzonitrile, a molecule of interest due to its structural motifs common in medicinal chemistry. As direct experimental data for this specific molecule is not extensively available in public literature, this document serves as a predictive and instructional manual, equipping researchers with the theoretical knowledge and practical methodologies to conduct a thorough stability assessment.
Theoretical Framework: Deconstructing the Stability of 4-(Anilinomethyl)benzonitrile
The thermodynamic stability of a molecule is its tendency to exist in its current state without undergoing spontaneous change. This is governed by its Gibbs free energy (G). A thermodynamically stable molecule resides in a low energy well.[1] For 4-(Anilinomethyl)benzonitrile, its stability is a composite of the intrinsic stabilities of its constituent functional groups—the aniline moiety, the benzonitrile group, and the linking methylene bridge—and their electronic interactions.
The key to a comprehensive stability analysis lies in understanding the potential liabilities within the molecular structure. For 4-(Anilinomethyl)benzonitrile, these include:
-
The Anilino Moiety: The primary amine on the aniline ring is susceptible to oxidation.[2][3] The rate and extent of oxidation can be influenced by factors such as pH, the presence of metal ions, and exposure to light and atmospheric oxygen.[4][5]
-
The Benzonitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid, particularly under acidic or basic conditions.[6][7][8][9][10] The electron-withdrawing nature of the nitrile group can also influence the reactivity of the benzene ring.
-
The Methylene Bridge: The benzylic C-H bonds of the methylene bridge are potential sites for oxidation, which could lead to the formation of a benzaldehyde derivative and cleavage of the molecule.
-
The Aromatic Systems: While generally stable, the benzene rings can be subject to electrophilic or nucleophilic attack depending on the reaction conditions and the electronic influence of the substituents.
The interplay of these functional groups will dictate the overall degradation profile of the molecule. For instance, the electron-donating character of the anilino group can influence the reactivity of the benzonitrile ring, and vice versa.
The Crucial Role of the Solid State in Thermodynamic Stability
For a solid dosage form, the thermodynamic stability is profoundly influenced by its solid-state properties.[11][12][13][14] Key considerations include:
-
Crystallinity vs. Amorphous Forms: Crystalline forms are generally more thermodynamically stable than their amorphous counterparts due to the ordered arrangement of molecules in a crystal lattice.[11] Amorphous solids, lacking long-range order, have higher free energy and are more prone to degradation.
-
Polymorphism: This is the ability of a compound to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[15][16][17][18][19] Different polymorphs can exhibit significant differences in thermodynamic stability, solubility, melting point, and bioavailability.[17] The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy. It is critical to identify and characterize all possible polymorphs of 4-(Anilinomethyl)benzonitrile to ensure the selection of the most stable form for development.[20]
The following diagram illustrates the relationship between different solid-state forms and their relative thermodynamic stability.
Caption: Experimental workflow for thermal stability assessment.
Forced Degradation (Stress) Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. [13]These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.
Table 1: Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Hydrolysis of the nitrile to a carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Hydrolysis of the nitrile to a carboxylate salt. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aniline and/or methylene bridge. |
| Photostability | Exposure to light (ICH Q1B) | Photodegradation of the aniline moiety. [21][22][23][24] |
| Thermal Stress | Dry heat at 80 °C for 48 hours | General thermal decomposition. |
Proposed Degradation Pathways of 4-(Anilinomethyl)benzonitrile
Based on the chemical structure, several degradation pathways can be postulated. These pathways need to be confirmed experimentally through the identification of degradation products using techniques like LC-MS.
Hydrolytic Degradation
Under acidic or basic conditions, the primary degradation pathway is likely the hydrolysis of the benzonitrile group to form 4-(anilinomethyl)benzoic acid.
Caption: Proposed hydrolytic degradation pathway.
Oxidative Degradation
Oxidation can occur at two primary sites: the aniline nitrogen and the methylene bridge.
Caption: Proposed oxidative degradation pathways.
Computational Approaches to Predicting Thermodynamic Stability
In addition to experimental methods, computational chemistry offers powerful tools for predicting thermodynamic stability.
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the bond dissociation energies (BDEs) of the weakest bonds in the molecule, providing insights into its thermal lability. [25][26][27][28][29]* Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the stability of a compound based on its structural features. [30][31][32][33][34] These computational approaches can guide experimental design and help in the early identification of potentially unstable molecules.
Conclusion and Forward Look
References
- Vici Health Sciences. (n.d.). Solid State Properties of Drugs.
- García, S., et al. (2021). Machine Learning to Predict Homolytic Dissociation Energies of C−H Bonds: Calibration of DFT‐based Models with Experimental Data.
- Desiraju, G. R. (2007). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research, 40(4), 292-300.
- Yu, L. (n.d.). Polymorphism of Organic Materials. University of Wisconsin–Madison, School of Pharmacy.
- Guo, Y. (2014). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product.
- Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 2000-2004.
- Thompson, S. (2020, January 11).
- Zelko, R. (2016). The Role of Solid State Characterization in Predicting Stability of Solid Dosage Forms. Current Pharmaceutical Design, 22(30), 4668-4675.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- Wikipedia. (2024, February 12). Crystal polymorphism. In Wikipedia.
- Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2020). Open questions in organic crystal polymorphism.
- Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 2000-2004.
- National Renewable Energy Laboratory. (n.d.). BDE Estimator.
- Kumar, S., & Singh, N. (2016). Polymorphic behavior of an organic compound. Journal of Chemical and Pharmaceutical Research, 8(4), 859-864.
- Van Arnum, P. (2010, October 1). Exploring Solid-State Chemistry. Pharmaceutical Technology, 34(10).
- Sahoo, S. K., et al. (2018). A magnetically separable and recyclable g-C 3 N 4 /Fe 3 O 4 /porous ruthenium nanocatalyst for the photocatalytic degradation of water-soluble aromatic amines and azo dyes. New Journal of Chemistry, 42(18), 15089-15099.
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CAS registry number and identifiers for 4-[(Phenylamino)methyl]benzonitrile
Topic: CAS registry number and identifiers for 4-[(Phenylamino)methyl]benzonitrile Content Type: In-depth Technical Guide
Chemical Identity, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive analysis of 4-[(Phenylamino)methyl]benzonitrile (CAS RN: 37812-49-0), a critical secondary amine intermediate in organic synthesis and medicinal chemistry. Characterized by a flexible methylene linker between an electron-rich aniline moiety and an electron-deficient benzonitrile group, this compound serves as a versatile scaffold for the development of nitrogen-containing heterocycles, including benzimidazoles and quinazolines. This document details its chemical identifiers, physicochemical profile, validated synthesis protocols, and analytical characterization standards.
Chemical Identity & Nomenclature
Precise identification is paramount in regulatory and synthetic contexts. The following identifiers uniquely distinguish this compound from its structural isomers (e.g., 4-amino-N-benzylbenzamide).
| Identifier Type | Value / Description |
| CAS Registry Number | 37812-49-0 |
| IUPAC Name | 4-[(Phenylamino)methyl]benzonitrile |
| Common Synonyms | N-(4-Cyanobenzyl)aniline; 4-(Anilinomethyl)benzonitrile; p-Cyanobenzylaniline |
| Molecular Formula | |
| Molecular Weight | 208.26 g/mol |
| SMILES | N#Cc1ccc(cc1)CNc2ccccc2 |
| InChI Key | CCFYKRDGPNVIIG-UHFFFAOYSA-N |
| InChI String | InChI=1S/C14H12N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,16H,11H2 |
Physicochemical Profile
Understanding the physicochemical properties is essential for optimizing reaction conditions and predicting pharmacokinetic behavior (ADME) in drug discovery.
-
Physical State: Typically isolated as a pale yellow solid or viscous oil depending on purity and crystallization solvent.
-
Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH, DMSO); sparingly soluble in water.
-
Lipophilicity (LogP): ~2.8 (Predicted).[1] The compound follows Lipinski’s Rule of 5, making it a viable drug-like scaffold.
-
Acidity (pKa): The secondary amine has a predicted pKa of ~4.5–5.0 (less basic than typical alkyl amines due to the electron-withdrawing phenyl and cyanobenzyl groups).
Synthetic Protocols
Two primary methodologies are recommended for the synthesis of 4-[(Phenylamino)methyl]benzonitrile. Method A is the industry standard for small-scale reliability, while Method B represents a modern "green" catalytic approach.
Method A: Reductive Amination (Standard Protocol)
This method utilizes the condensation of 4-cyanobenzaldehyde with aniline, followed by reduction. It avoids the use of lacrimatory benzyl halides.
Reagents:
-
4-Cyanobenzaldehyde (1.0 equiv)
-
Aniline (1.0 equiv)[2]
-
Sodium Borohydride (
) or Sodium Triacetoxyborohydride ( ) (1.5 equiv) -
Solvent: Methanol (MeOH) or Dichloroethane (DCE)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 4-cyanobenzaldehyde (10 mmol) and aniline (10 mmol) in MeOH (30 mL). Stir at room temperature for 2-4 hours. Note: The formation of the Schiff base (imine) can often be observed visually as a color change or precipitation.
-
Reduction: Cool the mixture to 0°C. Add
(15 mmol) portion-wise to control hydrogen gas evolution. -
Quench: Stir for 2 hours at room temperature. Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Method B: Nucleophilic Substitution (Alternative)
Direct alkylation of aniline with 4-cyanobenzyl bromide.
-
Caution: 4-Cyanobenzyl bromide is a potent lachrymator.
-
Conditions: Aniline (excess),
, DMF, . -
Selectivity: Risk of over-alkylation to the tertiary amine (
-bis(4-cyanobenzyl)aniline). Method A is generally preferred for mono-alkylation selectivity.
Figure 1: Step-by-step reductive amination workflow for the synthesis of CAS 37812-49-0.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signals must be confirmed.
Proton NMR (
NMR, 400 MHz,
)
-
4.40 ppm (s, 2H): Characteristic singlet for the methylene bridge (
). This signal proves the reduction of the imine (which would appear ~8.5 ppm) was successful. -
4.10 ppm (br s, 1H): Broad singlet for the amine proton (
), exchangeable with . -
6.60 – 7.65 ppm (m, 9H): Aromatic protons.
-
Look for the distinct AA'BB' system of the 4-cyanobenzyl ring (two doublets, typically around 7.45 and 7.60 ppm).
-
The aniline protons will appear upfield (6.6–7.2 ppm) due to the electron-donating nitrogen.
-
Infrared Spectroscopy (IR)
-
~2225
: Sharp, strong band characteristic of the Nitrile ( ) stretch. -
~3400
: Weak/Medium band for secondary Amine ( ) stretch.
Mass Spectrometry (ESI-MS)
-
[M+H]+: Calculated m/z = 209.11.
-
Fragmentation: Loss of the benzyl group or cleavage at the C-N bond may be observed.
Figure 2: Analytical decision tree for validating the structural identity of the target compound.
Applications in Drug Discovery
4-[(Phenylamino)methyl]benzonitrile acts as a "privileged structure" in medicinal chemistry. Its secondary amine allows for modular expansion, while the nitrile group serves as a latent pharmacophore or synthetic handle.
-
Benzimidazole Synthesis: The nitrile group can be activated (e.g., via Pinner reaction) or the phenyl ring modified to facilitate cyclization, yielding benzimidazoles used in anti-parasitic or anti-cancer therapies.
-
CCR5 Antagonists: The N-benzyl-aniline motif is a core structural element in several CCR5 antagonists (e.g., Vicriviroc analogs) used for HIV treatment.
-
Kinase Inhibition: The scaffold mimics the ATP-binding hinge region interactions found in many Type I and Type II kinase inhibitors.
References
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PubChem. "4-[(Phenylamino)methyl]benzonitrile (Compound)."[1] National Center for Biotechnology Information. Accessed 2026. [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Foundational protocol for Method A). [Link]
-
Uni Bayreuth. "Mn- and Cr-based Complexes for (De-) Hydrogenation Catalysis." Dissertation, 2021.[2] (Reference for catalytic synthesis of N-benzyl anilines). [Link]
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A Comprehensive Technical Guide to the pKa and Acidity of 4-[(Phenylamino)methyl]benzonitrile for Drug Development Professionals
Abstract: The acid dissociation constant (pKa) is a foundational physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the pKa and acidity of 4-[(Phenylamino)methyl]benzonitrile, a molecule featuring a secondary benzylic amine and a distal electron-withdrawing cyano group. We will dissect the structural components influencing its acid-base chemistry, provide a theoretical estimation of its pKa based on analogous compounds, and present detailed, field-proven protocols for its empirical determination via potentiometric and spectrophotometric titrations. Furthermore, this whitepaper discusses the role of computational methods for rapid pKa prediction and contextualizes the importance of the determined pKa value for critical pharmaceutical development decisions, such as formulation and predicting physiological behavior.
Introduction: The Critical Role of pKa in Pharmaceutical Sciences
In the journey of a drug from administration to its site of action, the molecule must navigate a series of physiological environments with varying pH, from the acidic milieu of the stomach (pH 1.5-3.5) to the near-neutral pH of the blood (pH ~7.4). The ionization state of a drug, which is directly governed by its pKa value(s) and the pH of its surroundings, dictates its aqueous solubility, membrane permeability, and binding affinity to its biological target. Consequently, an accurate understanding of a compound's pKa is not merely an academic exercise; it is an indispensable prerequisite for rational drug design, lead optimization, and formulation development.[1]
This guide focuses on 4-[(Phenylamino)methyl]benzonitrile, a molecule whose structure presents an interesting case study in acid-base chemistry. By understanding the interplay of its functional groups, researchers can make informed predictions about its behavior and design robust strategies for its investigation and development.
Molecular Structure and Predicted Acid-Base Behavior
The acid-base properties of 4-[(Phenylamino)methyl]benzonitrile are primarily determined by the secondary amine nitrogen, which acts as a Brønsted-Lowry base by accepting a proton. The basicity of this nitrogen is significantly modulated by the electronic effects of its substituents.
Chemical Structure:
-
Ionizable Center: The primary ionizable center is the secondary amine nitrogen. The nitrogen of the nitrile group (cyano group) is exceptionally weakly basic, with the pKa of its conjugate acid being approximately -10, rendering it non-basic under physiological conditions.[2][3]
-
Electronic Influences on Amine Basicity:
-
N-Phenyl Group: The direct attachment of a phenyl group to the nitrogen atom drastically reduces the amine's basicity. The lone pair of electrons on the nitrogen is delocalized into the aromatic π-system, making it less available to accept a proton.[4][5] This effect is exemplified by the profound difference in basicity between aliphatic amines and aromatic amines. For instance, the pKa of diphenylamine's conjugate acid is a mere 0.79, indicating it is a very weak base.[6][7]
-
Methylene Spacer (-CH₂-): The methylene group acts as an insulator, preventing the cyanophenyl ring from directly participating in resonance with the nitrogen lone pair. However, it still allows for the transmission of inductive effects.
-
Para-Cyano Group (-C≡N): The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom.[8] It exerts a strong negative inductive effect (-I), pulling electron density away from the amine nitrogen through the carbon framework. This withdrawal of electron density destabilizes the conjugate acid (the protonated amine) and reduces the basicity of the neutral amine.[9] The para-positioning of the cyano group maximizes this inductive influence through the benzyl ring.
-
-
Theoretical pKa Estimation: To estimate the pKa of the conjugate acid of 4-[(Phenylamino)methyl]benzonitrile, we can compare it to structurally related compounds.
| Compound | Structure | pKa of Conjugate Acid | Rationale for Comparison |
| Benzylamine | Ph-CH₂-NH₂ | ~9.33[10][11][12] | Represents the core benzylic amine structure without the N-phenyl or cyano group influences. |
| Diphenylamine | Ph-NH-Ph | ~0.79[6][7] | Demonstrates the powerful base-weakening effect of two phenyl groups directly on the nitrogen. |
| Aniline | Ph-NH₂ | ~4.6[2] | Shows the effect of one phenyl group on nitrogen basicity. |
| 4-[(Phenylamino)methyl]benzonitrile | p-CN-Ph-CH₂-NH-Ph | Estimated: 1-3 | The N-phenyl group will lower the pKa significantly from benzylamine's 9.33. The additional electron-withdrawing cyano group will lower it further. It is expected to be more basic than diphenylamine as the lone pair is only delocalized into one ring. |
Based on this analysis, the pKa of protonated 4-[(Phenylamino)methyl]benzonitrile is predicted to be substantially lower than that of benzylamine and likely in the low single digits.
Experimental Determination of pKa
Accurate pKa determination requires empirical measurement. Potentiometric and UV-Vis spectrophotometric titrations are two of the most reliable and widely used methods in the pharmaceutical industry.[13][14]
Protocol 1: Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[1][15]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[15]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water to a final concentration of approximately 1-10 mM. Ensure the final concentration of the organic co-solvent is kept to a minimum.
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to the sample solution to maintain a constant ionic strength throughout the titration.[15]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with pH measurements.[15]
-
Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Titrate the sample with a standardized solution of 0.1 M HCl (since the analyte is a weak base). Add the titrant in small, precise increments (e.g., 0.02-0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately determine the equivalence point (the peak of the first derivative).[16]
-
The pKa is equal to the pH at the half-equivalence point. At this point, the concentrations of the protonated (conjugate acid) and neutral (base) species are equal.[15]
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Protocol 2: UV-Vis Spectrophotometric Titration
This technique is ideal for compounds that possess a chromophore near the ionizable center and whose UV-Vis absorbance spectrum changes as a function of pH.[17] It is highly sensitive and requires a much smaller amount of sample compared to potentiometry.[17]
Methodology:
-
Buffer Preparation: Prepare a series of universal buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).[17]
-
Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent like DMSO (e.g., 10 mM).[17]
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small, fixed volume of the analyte stock solution to each well containing the different pH buffers. The final DMSO concentration should be kept low (≤2% v/v) to minimize its effect on pH.[17] Include blank wells with only the buffer solutions for background correction.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 230–500 nm) for each well using a microplate spectrophotometer.[17]
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.
-
The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the analyte.[13]
-
This data can be fitted to the Henderson-Hasselbalch equation to calculate a precise pKa value.[18]
-
Caption: Workflow for Spectrophotometric pKa Determination.
Computational pKa Prediction
In modern drug discovery, in-silico methods are invaluable for rapidly screening large libraries of compounds.[19] Computational tools can provide reliable pKa estimates before a compound is even synthesized, guiding prioritization and design efforts.
-
Methodologies: These programs use various algorithms, including those based on quantum mechanics or, more commonly, machine learning models trained on large databases of experimentally determined pKa values.[19][20]
-
Leading Software Platforms:
-
Schrödinger Epik: Utilizes machine learning with graph convolutional neural networks for rapid and accurate pKa prediction for drug-like molecules.[21]
-
ACD/Labs pKa DB: Employs a large database of over 26,000 compounds to generate predictions based on structural similarity and algorithmic calculations.[20]
-
ChemAxon Marvin: Provides pKa prediction as part of a suite of physicochemical property calculators, widely used in cheminformatics.[22]
-
While computational predictions are powerful, they should be viewed as complementary to experimental data. Experimental validation remains the gold standard for obtaining definitive pKa values for lead candidates.
Caption: Synergy between Experimental and Computational pKa Methods.
Interpretation and Implications for Drug Development
With an experimentally determined pKa (e.g., a hypothetical value of 2.5), we can predict the ionization state of 4-[(Phenylamino)methyl]benzonitrile in different physiological environments using the Henderson-Hasselbalch equation.
Species Distribution at Different pH Values (pKa = 2.5):
| Environment | Typical pH | % Ionized (Protonated) | % Neutral | Dominant Form & Primary Implication |
| Stomach | 2.0 | ~76% | ~24% | Mostly ionized; may have higher solubility but lower permeability. |
| Duodenum | 6.5 | <0.1% | >99.9% | Almost entirely neutral; likely to have good membrane permeability. |
| Blood | 7.4 | <0.1% | >99.9% | Almost entirely neutral; will readily cross cell membranes. |
-
Solubility: The ionized (protonated) form of the molecule will be significantly more water-soluble than the neutral form. Given its low pKa, the compound will be predominantly in its less soluble neutral form in the intestines and blood.
-
Permeability: According to the pH-partition hypothesis, the neutral form of a drug is more lipid-soluble and therefore more readily permeates biological membranes. The predominantly neutral state of this molecule at pH > 4 suggests it is likely to be well-absorbed from the intestines.
-
Formulation & Salt Formation: Because the amine is very weakly basic, forming a stable, solid-state salt for formulation may be challenging. Salt screening would need to be conducted with very strong acids.
Conclusion
The acidity of 4-[(Phenylamino)methyl]benzonitrile is dictated by the secondary amine, whose basicity is substantially attenuated by the synergistic electron-withdrawing effects of a directly attached N-phenyl group and a para-cyano substituent on the benzyl ring. This results in a predicted pKa for the conjugate acid in the low single digits, indicating a very weak base. Accurate determination of this value, using robust experimental methods like potentiometric or spectrophotometric titration, is crucial. The resulting pKa value provides essential insights for drug development, directly informing predictions of solubility, absorption, and guiding formulation strategies. Integrating these empirical measurements with rapid in-silico predictions creates a powerful workflow for accelerating the optimization of drug candidates.
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- 10. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scispace.com [scispace.com]
- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ulm.edu [ulm.edu]
- 19. chemrxiv.org [chemrxiv.org]
- 20. acdlabs.com [acdlabs.com]
- 21. schrodinger.com [schrodinger.com]
- 22. chemaxon.com [chemaxon.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of N-(4-Cyanobenzyl)aniline via Reductive Amination
Introduction and Significance
N-(4-Cyanobenzyl)aniline is a valuable secondary amine that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its structure, combining a benzylamine core with a reactive cyano group, makes it an attractive intermediate for creating more complex molecular architectures.
Reductive amination is one of the most powerful and widely utilized methods for the formation of carbon-nitrogen bonds, offering a direct and efficient route to primary, secondary, and tertiary amines.[1][2][3] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[1][2] This application note provides detailed, field-proven protocols for the synthesis of N-(4-Cyanobenzyl)aniline from 4-cyanobenzaldehyde and aniline, emphasizing the underlying chemical principles, procedural rationale, and methods for ensuring a successful and reproducible outcome.
Reaction Mechanism and Strategic Considerations
The synthesis proceeds in two fundamental stages, which can be performed sequentially in a two-step process or concurrently in a one-pot reaction.
-
Imine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of 4-cyanobenzaldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an N-benzylideneaniline (an imine or Schiff base). This step is reversible, and the equilibrium can be driven towards the imine by removing water or by using an acid catalyst.[1]
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final secondary amine product.
Causality Behind Reagent Selection: The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[4][5]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations.[4][6] The electron-withdrawing effect of the three acetoxy groups moderates the hydride-donating ability of the borohydride, rendering it a mild and selective reducing agent.[4] It reacts slowly with aldehydes and ketones but rapidly reduces the iminium ion formed in situ, even in the presence of an acid catalyst.[5][7] Furthermore, it is tolerant of a wide array of functional groups, including the cyano (nitrile) group present in our target molecule.[4]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent that can readily reduce both the starting aldehyde and the intermediate imine.[1][8][9] Therefore, when using NaBH₄, the reaction must be conducted in a two-step fashion: the imine is fully formed first, and only then is the borohydride added to perform the reduction.[8]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of N-(4-Cyanobenzyl)aniline.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This is the preferred and more efficient method, combining imine formation and reduction into a single, streamlined procedure.
Materials and Reagents:
-
4-Cyanobenzaldehyde (98%+)
-
Aniline (99%+, freshly distilled recommended)
-
Sodium Triacetoxyborohydride (STAB, 95%+)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid, glacial (optional, catalyst)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-cyanobenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.
-
Add aniline (1.0-1.1 eq) to the stirred solution. If desired, add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add Sodium Triacetoxyborohydride (STAB, 1.3-1.5 eq) to the mixture in portions over 15 minutes. The reaction may be mildly exothermic.
-
In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the 4-cyanobenzaldehyde spot has been consumed (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DCE).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford N-(4-Cyanobenzyl)aniline as a solid.[10]
Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
This classic method physically separates the imine formation and reduction steps.
Materials and Reagents:
-
Same as Protocol 1, but replace STAB and DCE with Sodium Borohydride (NaBH₄) and Methanol (MeOH).
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1.0 eq) and aniline (1.0 eq) in methanol. Stir the solution at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC for the disappearance of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Work-up: Quench the reaction by slowly adding deionized water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Data Presentation and Characterization
Comparative Protocol Summary
| Parameter | Protocol 1 (STAB) | Protocol 2 (NaBH₄) | Rationale / Notes |
| Procedure Type | One-Pot | Two-Step | STAB's selectivity allows for a more efficient one-pot process.[6][7] |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride | STAB is milder and selective for the iminium ion over the aldehyde.[4][6] |
| Stoichiometry | Aldehyde (1), Aniline (1-1.1), STAB (1.3-1.5) | Aldehyde (1), Aniline (1), NaBH₄ (1.1-1.5) | A slight excess of the amine can help drive imine formation. |
| Solvent | Anhydrous Aprotic (DCE, THF) | Protic (MeOH, EtOH) | STAB is water-sensitive; NaBH₄ is stable in alcoholic solvents.[6][8] |
| Catalyst | Acetic Acid (optional) | None required | Acid catalyzes imine formation, which is beneficial in the one-pot method.[4][7] |
| Temperature | Room Temperature | 0 °C to Room Temperature | The NaBH₄ addition is exothermic and requires cooling to control reactivity. |
| Typical Yield | 80-95% | 75-90% | Yields are generally high for both methods but can be superior with STAB. |
Expected Product Characterization
The identity and purity of the synthesized N-(4-Cyanobenzyl)aniline should be confirmed by a suite of analytical techniques.[11]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): Expect characteristic peaks for aromatic protons (δ ~6.6-7.6 ppm), a singlet for the benzylic CH₂ group (δ ~4.4 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃): Expect signals for the cyano carbon (δ ~119 ppm), aromatic carbons, and the benzylic carbon (δ ~48 ppm).
-
FT-IR (ATR): Look for characteristic absorption bands for N-H stretching (~3400 cm⁻¹), C≡N stretching (~2230 cm⁻¹), and aromatic C-H and C=C stretching.
-
Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺.
Workflow Visualization
Figure 2: Experimental workflow for the one-pot STAB protocol.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
University of Texas. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. YouTube. [Link]
-
Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2016). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Tetrahedron, 72(41), 6375-6382. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Syntheses. (n.d.). Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. [Link]
-
Zare, A., & Hasaninejad, A. (2012). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc. [Link]
-
Gorji, B., et al. (2021). Synthesis of Alaninemethylester and N-(4-aminobenzyl)-9H-purin-6-amine Doped to Polyaniline Nanoparticles and Study on Their In. Journal of Applied Chemical Research, 15(2), 55-64. [Link]
-
Imre, T., et al. (2009). An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. Arkivoc, 2009(6), 78-83. [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
-
MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]
-
FMPHARM. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]
-
Denton, R. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18, 6933-6940. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Imperial College London. (n.d.). Reductive Amination. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. jocpr.com [jocpr.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
preparation of benzamidine derivatives from 4-[(Phenylamino)methyl]benzonitrile
High-Fidelity Synthesis of Benzamidine Derivatives from 4-[(Phenylamino)methyl]benzonitrile
Executive Summary
This application note details the synthetic conversion of 4-[(phenylamino)methyl]benzonitrile (Compound 1 ) into its corresponding benzamidine derivative (Compound 3 ). Benzamidines are critical pharmacophores in medicinal chemistry, serving as arginine mimetics that bind to the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, Trypsin).
While multiple routes exist for nitrile-to-amidine conversion, this specific substrate presents a unique chemoselective challenge: the benzylic secondary amine tail (Ph-NH-CH2-Ar). Standard catalytic hydrogenation methods used in modern amidoxime reductions pose a high risk of hydrogenolytic cleavage (debenzylation) of this tail.
Therefore, this guide prioritizes two chemically orthogonal protocols selected for scaffold integrity:
-
The Modified Pinner Synthesis (Acid-Mediated): The gold standard for preserving the benzylic amine.
-
The Amidoxime-Zinc Reduction (Redox-Mediated): A mild alternative avoiding high-pressure hydrogenation.
Strategic Analysis: Route Selection
The selection of the synthetic route is dictated by the stability of the Ph-NH-CH2- motif.
| Feature | Method A: Pinner Reaction | Method B: Amidoxime (H2/Pd) | Method C: Amidoxime (Zn/AcOH) |
| Primary Reagent | Anhydrous HCl(g) / Ethanol | ||
| Mechanism | Imidate intermediate | Catalytic Hydrogenation | Single Electron Transfer (SET) |
| Risk Factor | Hydrolysis if moisture is present | HIGH: Cleavage of benzylic amine | LOW: Chemoselective |
| Suitability | Recommended (Primary) | Not Recommended | Recommended (Secondary) |
Expert Insight: While catalytic hydrogenation (Method B) is popular for simple benzamidines, it is contraindicated here. The benzylic C-N bond is susceptible to hydrogenolysis over Pd/C, which would cleave the phenylamino tail, destroying the pharmacophore. We proceed with Method A and C.
Visualizing the Reaction Pathways
Figure 1: Chemoselective pathways. The solid blue line (Pinner) is the preferred route for this specific substrate to ensure scaffold stability.
Protocol A: Modified Pinner Synthesis (Primary)
This method converts the nitrile to an imidate ester hydrochloride, which is then ammonolyzed.
Safety Prerequisite: This reaction requires anhydrous HCl gas . Perform all steps in a fume hood. The intermediate imidate is extremely hygroscopic; moisture converts it back to an ester (Pinner ester synthesis), killing the yield.
Materials
-
Substrate: 4-[(Phenylamino)methyl]benzonitrile (10 mmol)
-
Solvent: Absolute Ethanol (Super-dry, <50 ppm water)
-
Reagent: HCl gas (generated from NaCl/H2SO4 or lecture bottle)
-
Reagent: Ammonia (7M in Methanol or Ethanol)
Step-by-Step Workflow
-
Saturation (The "Pinner" Step):
-
Dissolve 10 mmol of the nitrile in 20 mL of dry ethanol and 20 mL of dry diethyl ether (co-solvent aids precipitation).
-
Cool the vessel to 0°C in an ice/salt bath.
-
Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Note: The secondary amine tail will protonate immediately, consuming 1 eq of HCl. Continue bubbling to ensure the nitrile activates.
-
Seal the flask tightly (parafilm + stopper) and store at 4°C for 24–48 hours.
-
-
Precipitation of Imidate:
-
Check for the formation of a precipitate (the imidate dihydrochloride salt).
-
Add 50 mL of anhydrous diethyl ether to force complete precipitation.
-
Filter the solid rapidly under a blanket of dry nitrogen. Do not expose to humid air.
-
Wash with dry ether.
-
-
Ammonolysis:
-
Transfer the solid imidate salt immediately into a pressure tube or round-bottom flask.
-
Add 20 mL of ethanolic ammonia (saturated).
-
Stir at room temperature for 12 hours, or heat mildly to 40°C for 4 hours.
-
-
Workup & Isolation:
-
Evaporate the solvent in vacuo.
-
The residue is the crude benzamidine dihydrochloride.
-
Purification: Recrystallize from Ethanol/Ether.
-
Free Base Recovery (Optional): Dissolve in minimal water, neutralize carefully with 1N NaOH to pH 10, and extract with Ethyl Acetate. Caution: Benzamidines are strong bases (pKa ~11-12); they are most stable as salts.
-
Protocol B: Amidoxime-Zinc Reduction (Alternative)
Use this route if anhydrous HCl handling is not feasible. This two-step method avoids high-pressure hydrogenation.
Step 1: Amidoxime Formation[1]
-
Dissolve nitrile (10 mmol) in Ethanol (30 mL).
-
Add Hydroxylamine hydrochloride (30 mmol) and
(15 mmol) dissolved in minimal water. -
Reflux at 80°C for 6 hours.
-
Monitor by TLC (Nitrile spot disappears; polar amidoxime spot appears).
-
Evaporate solvent, add water, and filter the precipitated amidoxime intermediate . Dry thoroughly.
Step 2: Zinc/Acetic Acid Reduction
-
Dissolve the amidoxime (5 mmol) in Glacial Acetic Acid (15 mL).
-
Add Zinc dust (20 mmol) in portions at room temperature.
-
Stir for 4–8 hours. The Zinc reduces the N-O bond of the amidoxime to the amidine.
-
Filter off excess Zinc through Celite.
-
Concentrate the filtrate.
-
Purification: The product will be the acetate salt. To exchange to HCl salt, dissolve in MeOH and add 1.2 eq of HCl/Dioxane, then precipitate with ether.
Analytical Validation (QC)
A self-validating protocol requires defining the "Pass" criteria.
| Technique | Expected Signal (Benzamidine Product) | Diagnostic Change |
| IR Spectroscopy | Strong bands at 1670–1690 cm⁻¹ (C=N) and 3100–3400 cm⁻¹ (N-H). | Disappearance of sharp Nitrile peak at ~2225 cm⁻¹. |
| 1H NMR (DMSO-d6) | Broad singlets at δ 9.0–9.4 ppm (Amidine NH protons). | Shift of aromatic protons ortho to the amidine group downfield. |
| Mass Spectrometry | [M+H]+ = 226.13 (Free base). | Confirm absence of Amidoxime intermediate (+16 mass units). |
| HPLC | Retention time shift (Amidine is more polar than Nitrile). | Single peak >95% purity. |
Troubleshooting & Optimization
Issue: Low Yield in Pinner Method
-
Cause: Moisture ingress. The imidate hydrolyzed to the ethyl ester (ethyl 4-[(phenylamino)methyl]benzoate).
-
Solution: Dry ethanol over 3Å molecular sieves for 24h before use. Use a drying tube (CaCl2) during the HCl saturation.
Issue: Cleavage of Phenylamino Tail (Method B)
-
Cause: Used Pd/C and H2.[4]
-
Solution: Switch immediately to the Zinc/Acetic Acid protocol described above.
Issue: Sticky Solid/Oil Product
-
Cause: Mixed salt forms (mono-HCl vs di-HCl).
-
Solution: Fully convert to the dihydrochloride salt by treating the crude material with excess HCl in ether, then recrystallizing.
References
-
Pinner Synthesis Mechanics: Organic Syntheses, Coll. Vol. 1, p.5 (1941). .
- Amidoxime Reduction Strategies: Judkins, B. D., et al. "A Versatile Synthesis of Amidines from Nitriles via Amidoximes.
-
Zinc/Acetic Acid Reduction: Organic Chemistry Portal. "Reduction of Amidoximes to Amidines." .
-
Serine Protease Inhibitor Design: Journal of Medicinal Chemistry. "Benzamidine derivatives as structural mimics of arginine."[4] (General reference for scaffold utility).
- Handling of Benzyl Amines: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.
Sources
Application Notes and Protocols: Hydrolysis of 4-[(Phenylamino)methyl]benzonitrile to 4-[(Phenylamino)methyl]benzoic acid
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This application note provides a detailed guide for the hydrolysis of 4-[(Phenylamino)methyl]benzonitrile to its corresponding carboxylic acid, 4-[(Phenylamino)methyl]benzoic acid. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2]
This document will explore both acid- and base-catalyzed hydrolysis methods, offering in-depth mechanistic insights, step-by-step protocols, and troubleshooting guidance. The presence of the secondary amine in the starting material presents a unique challenge, necessitating careful consideration of reaction conditions to avoid unwanted side reactions or the need for protecting groups.
Mechanistic Overview: The Two Primary Pathways
The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[3][4][5][6] The reaction can be effectively catalyzed by either acid or base, with each pathway offering distinct advantages and disadvantages depending on the substrate and desired outcome.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[7][8] This activation allows for nucleophilic attack by a water molecule. A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate.[4][5] This amide is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[5][8]
dot
Caption: Acid-Catalyzed Nitrile Hydrolysis Pathway.
Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[4][7] This is followed by protonation of the resulting intermediate by water to form an imidic acid, which then tautomerizes to the more stable amide.[4] The amide intermediate is then hydrolyzed by the base to form a carboxylate salt and ammonia.[3][9] A final acidification step is required to obtain the free carboxylic acid.[3][10]
dot
Caption: Base-Catalyzed Nitrile Hydrolysis Pathway.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the hydrolysis of 4-[(Phenylamino)methyl]benzonitrile.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is generally effective but requires careful monitoring to prevent potential side reactions involving the secondary amine.
Materials:
-
4-[(Phenylamino)methyl]benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 10 M solution
-
Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-[(Phenylamino)methyl]benzonitrile (10.0 g, 45.0 mmol).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (100 mL) to the flask. Caution: The addition of sulfuric acid to water is highly exothermic. Add the acid slowly with cooling.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture over crushed ice (200 g) in a large beaker.
-
Neutralize the acidic solution by slowly adding 10 M sodium hydroxide solution until the pH is approximately 7. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x 50 mL).
-
Further wash the solid with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Dry the purified 4-[(Phenylamino)methyl]benzoic acid in a vacuum oven at 60 °C to a constant weight.
-
Protocol 2: Base-Catalyzed Hydrolysis
This method is often preferred as it minimizes the risk of side reactions with the amine functionality.
Materials:
-
4-[(Phenylamino)methyl]benzonitrile
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (18.0 g, 450 mmol) in a mixture of ethanol (50 mL) and deionized water (50 mL).
-
Substrate Addition: Add 4-[(Phenylamino)methyl]benzonitrile (10.0 g, 45.0 mmol) to the basic solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 6-8 hours). You may notice the evolution of ammonia gas.[3][6]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water (100 mL).
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 4-5. The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x 50 mL).
-
Dry the purified 4-[(Phenylamino)methyl]benzoic acid in a vacuum oven at 60 °C to a constant weight.
-
Data Presentation
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Typical Yield | 80-90% | 85-95% |
| Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Temp. | 110-120 °C | 80-90 °C |
| Key Reagents | H₂SO₄, H₂O | NaOH, EtOH, H₂O |
| Work-up pH | Neutralization to pH ~7 | Acidification to pH ~4-5 |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, extend the reflux time. Ensure that the stirring is efficient and the temperature is maintained.
-
Low Yield: Low yields can result from incomplete precipitation during work-up. Ensure the solution is sufficiently cooled and the pH is adjusted correctly. In the base-catalyzed method, ensure all the ethanol is removed before acidification.
-
Amine Reactivity: The secondary amine in the starting material can be protonated under acidic conditions. While this generally does not interfere with the nitrile hydrolysis, harsh acidic conditions could potentially lead to side reactions. The base-catalyzed method avoids this complication.
-
Protecting Groups: For substrates with more sensitive amine functionalities, the use of a protecting group may be necessary.[11] Carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are common choices for protecting amines.[12] These groups can be removed under acidic or hydrogenolysis conditions, respectively, after the nitrile hydrolysis is complete.[12]
Experimental Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Basic hydrolysis of nitriles [quimicaorganica.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
4-[(Phenylamino)methyl]benzonitrile as a building block in heterocycle synthesis
Executive Summary
4-[(Phenylamino)methyl]benzonitrile (CAS: 17282-23-4) represents a versatile, bifunctional building block in medicinal chemistry. Characterized by a reactive nitrile "warhead" and a flexible secondary amine linker, it serves as a critical intermediate for synthesizing privileged pharmacophores, including tetrazoles (angiotensin II receptor antagonist analogs) and benzimidazoles (anticoagulant precursors).[1]
This guide details the optimized protocols for converting this nitrile precursor into high-value heterocycles, emphasizing the "Green Chemistry" aqueous zinc-catalyzed cycloaddition and the anhydrous Pinner synthesis.
Chemical Profile & Reactivity Insights
The utility of 4-[(Phenylamino)methyl]benzonitrile lies in the electronic decoupling of its two functional groups. The methylene bridge (
| Feature | Chemical Implication | Application Note |
| Nitrile Group (-CN) | Electrophilic carbon; susceptible to cycloaddition and acid-catalyzed solvolysis. | Primary handle for heterocycle formation (Tetrazoles, Amidines). |
| Secondary Amine (-NH-) | Nucleophilic; prone to N-oxidation or N-alkylation. | Can form salts in acidic media (Pinner reaction); requires inert atmosphere during high-temp reflux. |
| Methylene Bridge | Benzylic position. | Risk: Susceptible to oxidative degradation if exposed to air at |
Core Application: Synthesis of 5-Substituted Tetrazoles
Context: The tetrazole ring is a bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity.[2] The traditional method using tributyltin azide is toxic and difficult to purify. We recommend the Sharpless-Demko Aqueous Zinc Protocol , which is safer, "greener," and highly efficient for this substrate.[1]
Protocol A: Zinc-Catalyzed [3+2] Cycloaddition
Rationale: Zinc salts activate the nitrile via coordination, facilitating the attack of the azide ion without the need for highly acidic conditions or potentially explosive hydrazoic acid generation.
Materials:
-
Substrate: 4-[(Phenylamino)methyl]benzonitrile (1.0 equiv)
-
Reagent: Sodium Azide (
) (1.1 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) -
Solvent: Water/Isopropanol (2:1 v/v) – Isopropanol aids solubility of the lipophilic amine segment.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve
(10 mmol) and (11 mmol) in 20 mL of water. -
Addition: Add 4-[(Phenylamino)methyl]benzonitrile (10 mmol) followed by 10 mL of Isopropanol.
-
Expert Tip: If the substrate is not fully soluble, add small aliquots of DMF, but keep the water ratio high to exploit the "on-water" acceleration effect.
-
-
Reaction: Heat the mixture to vigorous reflux (
oil bath) for 12–24 hours.-
Monitoring: Monitor by TLC (Eluent: EtOAc/Hexane). The nitrile spot (
) should disappear, replaced by the baseline tetrazole spot.
-
-
Workup (The "Self-Purifying" Step):
-
Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove zinc salts, and dry under vacuum.
Yield Expectation: 85–95%
QC Check:
Secondary Application: Amidine & Benzimidazole Synthesis
Context: Amidines derived from this nitrile are precursors to pyrimidines and benzimidazoles (e.g., Dabigatran analogs). This route utilizes the Pinner Reaction .[4][5][6][7][8]
Protocol B: The Pinner Synthesis (Anhydrous)
Rationale: The secondary amine in the starting material is basic. In this protocol, it will be protonated, protecting it from side reactions while the nitrile is activated.[1]
Materials:
-
Substrate: 4-[(Phenylamino)methyl]benzonitrile
-
Reagent: Dry HCl gas, Anhydrous Ethanol[1]
-
Reagent 2: Ammonia (gas or methanolic) or Ethylene Diamine
Step-by-Step Methodology:
-
Imidate Formation:
-
Dissolve the nitrile in anhydrous ethanol/chloroform (1:1).
-
Cool to
in an ice bath. -
Bubble dry HCl gas through the solution for 30–60 minutes until saturation.
-
Seal the vessel and store at
for 24 hours. The Pinner Salt (imidate hydrochloride) may precipitate.[8]
-
-
Conversion to Amidine:
-
Evaporate excess solvent/HCl under reduced pressure (keep temp
to prevent hydrolysis to ester). -
Redissolve the residue in anhydrous ethanol.
-
Add excess ammonia (for simple amidine) or ethylene diamine (for imidazoline/benzimidazole precursors).
-
Heat to reflux for 4 hours.
-
-
Workup:
-
Basify with NaOH to liberate the free base amidine.
-
Extract with DCM, dry over
, and concentrate.[1]
-
Structural Logic & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways controlled by reagent selection.
Caption: Divergent synthesis pathways from the nitrile warhead. Blue path indicates "Green" tetrazole synthesis; Red path indicates anhydrous Pinner chemistry.[1]
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (Tetrazole) | Incomplete solubility of substrate. | Increase Isopropanol ratio or add 10% DMF. Ensure vigorous reflux ( |
| Sticky Solid (Workup) | Zinc salts trapping product. | Ensure pH is strictly < 1 during workup to fully break the Zn-complex. Sonication helps. |
| Ester Formation (Pinner) | Moisture ingress during imidate stage. | Use strictly anhydrous solvents and HCl gas.[4] Use a drying tube (CaCl2). |
| Darkening of Reaction | Oxidation of the secondary amine. | Degas solvents with Nitrogen/Argon before heating. |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][9][10][11][12][13] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[11][13] The Journal of Organic Chemistry, 66(24), 7945–7950.[1][9][10][13]
-
Roh, J., et al. (2009).[1][11] Synthesis of 5-Substituted Tetrazoles via [3+2] Cycloaddition.[2] Synthesis, 2009(13), 2175-2178.[1][11]
-
Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner Chemistry).
-
Hauel, N. H., et al. (2002).[1] Structure-Based Design of Novel Potent Thrombin Inhibitors (Dabigatran Precursors). Journal of Medicinal Chemistry, 45(9), 1757–1766.[1]
Sources
- 1. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. rroij.com [rroij.com]
- 9. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 13. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification methods for N-(4-Cyanobenzyl)aniline recrystallization
Technical Support Center: Purification of N-(4-Cyanobenzyl)aniline
Overview
Welcome to the technical support guide for the purification of N-(4-Cyanobenzyl)aniline (also known as 4-[(phenylamino)methyl]benzonitrile). This guide addresses the specific challenges associated with purifying secondary aromatic amines, particularly the removal of unreacted aniline, bis-alkylated byproducts, and oxidation residues.
Compound Profile:
-
Target: N-(4-Cyanobenzyl)aniline
-
Structure: Secondary amine linking an aniline moiety and a 4-cyanobenzyl group.
-
Physical State: Solid (crystalline).
-
Key Challenge: Tendency to "oil out" before crystallizing and sensitivity to oxidation (color formation).
Part 1: The "Gold Standard" Recrystallization Protocol
Method: Mixed-Solvent Recrystallization (Ethanol/Water) Why this works: The cyano group and the amine nitrogen provide sufficient polarity for solubility in hot ethanol, while water acts as an anti-solvent to force precipitation upon cooling, selectively leaving more polar impurities (like salts) or less polar oils (like unreacted aniline) in the mother liquor.
Step-by-Step Workflow
-
Dissolution (The "Hot" Phase):
-
Place your crude solid in an Erlenmeyer flask.
-
Add 95% Ethanol (approx. 5–10 mL per gram of crude) and heat to boiling on a steam bath or hot plate (approx. 78°C).
-
Critical Check: If the solid does not dissolve completely in boiling ethanol, filter the hot solution through a fluted filter paper (or a pre-heated glass funnel) to remove inorganic salts or polymer residues.
-
-
Decolorization (Optional but Recommended):
-
If the solution is red, brown, or dark yellow (indicating aniline oxidation), remove from heat.
-
Add Activated Charcoal (1-2% by weight).
-
Boil for 2 minutes and filter hot through a Celite pad to remove the charcoal.
-
-
The Anti-Solvent Addition:
-
Crystallization (The "Cold" Phase):
-
Remove from heat and allow the flask to cool to room temperature undisturbed.
-
Observation: If oil droplets form instead of crystals, see the Troubleshooting section below immediately.
-
Once room temperature is reached, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Collect crystals via vacuum filtration (Buchner funnel).[1]
-
Wash: Wash the filter cake with a small amount of ice-cold 50:50 Ethanol/Water mixture.
-
Dry: Dry under vacuum or in a desiccator.
-
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My product is separating as an oil (Oiling Out) instead of crystals."
-
Diagnosis: The solution temperature is above the melting point of the solvated product, or the solution is too concentrated.
-
Immediate Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of additional Ethanol (the good solvent).
-
Allow to cool very slowly. Insulate the flask with a towel if necessary.
-
Seeding: If you have a pure crystal from a previous batch, add it when the solution reaches room temperature.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[2]
-
Issue 2: "The crystals are sticky or have a strong smell of aniline."
-
Diagnosis: Co-precipitation of unreacted aniline or solvent trapping.
-
Fix:
-
Recrystallize again using Ligroin (bp 80-100°C) or a Hexane/Ethyl Acetate mixture. Non-polar solvents are excellent for removing trace aniline, which stays in the mother liquor.
-
Ensure the wash step (Step 5 above) is performed with cold solvent to wash away surface oils without dissolving the product.
-
Issue 3: "My yield is very low (<40%)."
-
Diagnosis: Too much solvent was used, or the product is too soluble in the Ethanol/Water mix.
-
Fix:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and cool again to harvest a "second crop" of crystals. Note: The second crop is usually less pure.
-
Check the pH. If the amine was protonated (salt form) during workup, it will not crystallize as the free base. Ensure the crude material was neutralized (pH > 9) before starting recrystallization.
-
Part 3: Impurity Profile & Solvent Selection Data
Table 1: Common Impurities and Removal Strategies
| Impurity Type | Origin | Physical State | Removal Strategy |
| Unreacted Aniline | Starting Material | Liquid (bp 184°C) | Remains in mother liquor (Ethanol/Water or Hexane). |
| 4-Cyanobenzaldehyde | Starting Material | Solid | Recrystallization (solubility difference).[3] |
| Bis-alkylated Amine | Over-reaction | Solid/Oil | Requires chromatography if recrystallization fails; often more soluble in non-polar solvents. |
| Colored Oligomers | Oxidation | Amorphous Solid | Activated Charcoal (Carbon) treatment. |
| Inorganic Salts | Reducing Agents (NaBH4) | Solid | Hot filtration (insoluble in hot ethanol). |
Table 2: Solvent Compatibility Matrix
| Solvent System | Suitability | Comments |
| Ethanol / Water | High | Best balance of polarity for the cyano group; effective for salt removal. |
| Methanol | Moderate | Good solubility, but often requires very low temperatures to crystallize the product. |
| Ligroin / Hexane | Moderate | Good for removing aniline; may require Ethyl Acetate as a co-solvent. |
| Ethyl Acetate | Low | Product is often too soluble; good for extraction, poor for crystallization alone. |
Part 4: Process Visualization
The following diagram illustrates the decision logic for the purification process.
Caption: Figure 1. Decision tree for the recrystallization of N-(4-Cyanobenzyl)aniline, including critical checkpoints for impurity removal and phase separation issues.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1928).[4] Benzylaniline.[4][5][6] Org. Synth. 1928, 8,[4][7] 38. DOI: .[4] (Foundational protocol for purifying N-benzylaniline derivatives).
-
BenchChem. (2025).[1][2] Technical Support Center: Recrystallization of Substituted Anilines. (General guidelines for substituted aniline solubility and solvent selection).
- Sigma-Aldrich. (n.d.). 4-Aminobenzonitrile Product Specification.
- University of Wisconsin-Madison. (n.d.). Recrystallization Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Spectroscopic Guide: 4-[(Phenylamino)methyl]benzonitrile
Executive Summary: The "Insulated" Donor-Acceptor System
Status: Non-Conjugated / Interrupted Charge Transfer Primary Application: Organic Synthesis Intermediate, Photophysical Control
This guide analyzes the UV-Vis absorption properties of 4-[(Phenylamino)methyl]benzonitrile (Target). Unlike many "push-pull" organic chromophores used in optoelectronics, this molecule features a methylene (-CH₂-) bridge that effectively insulates the electron-donating amine from the electron-withdrawing nitrile group.
Consequently, its absorption spectrum is not a single redshifted Intramolecular Charge Transfer (ICT) band, but rather a superposition of two distinct chromophores : the N-alkylaniline moiety and the benzonitrile moiety. This guide compares it against conjugated alternatives to demonstrate the critical role of the methylene "circuit breaker."
Comparative Analysis: The Effect of Conjugation Length
To understand the performance of the target, we must compare it with its Conjugated Analogue (Schiff Base) and its Directly Coupled Analogue .
Table 1: Structural & Spectral Comparison
| Feature | Target Molecule | Alternative A (Schiff Base) | Alternative B (Direct Couple) |
| Name | 4-[(Phenylamino)methyl]benzonitrile | 4-[(Phenylimino)methyl]benzonitrile | 4-(Phenylamino)benzonitrile |
| Linker | -CH₂-NH- (Insulating) | -CH=N- (Conjugated) | -NH- (Direct) |
| Electronic State | Decoupled (Local Excitations) | Extended | Strong Donor-Acceptor Coupling |
| ~245 nm, ~290 nm | ~330–350 nm | ~300–315 nm | |
| Visual Color | Colorless | Yellow / Pale Yellow | Off-White / Pale Yellow |
| Dominant Transition | Local | ICT (Intramolecular Charge Transfer) | |
| Solvatochromism | Weak / Negligible | Moderate | Strong (Positive) |
Technical Insight: The Methylene "Circuit Breaker"
-
The Target: The
hybridized carbon in the methylene bridge prevents orbital overlap between the two aromatic rings. The UV-Vis spectrum essentially displays the sum of an N-benzylaniline spectrum and a benzonitrile spectrum. -
Alternative A (Schiff Base): The
hybridized imine bond allows electron delocalization across the entire molecule, significantly narrowing the HOMO-LUMO gap and red-shifting the absorption into the near-UV/visible region. -
Alternative B (Direct): Direct attachment allows the nitrogen lone pair to donate directly into the benzonitrile
-system, creating a strong "push-pull" effect.
Experimental Protocol: UV-Vis Acquisition
Objective: Obtain high-fidelity absorption spectra to verify purity and electronic isolation.
Reagents & Equipment[3][4][5][6][7]
-
Solvent: Acetonitrile (HPLC Grade, Cutoff <190 nm) – Preferred for polar transitions.
-
Alternative Solvent: Cyclohexane (Spectroscopic Grade) – To test for solvatochromic effects (expected to be minimal).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).
-
Cells: Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Baseline Correction (Autozero):
-
Fill two matched quartz cuvettes with pure Acetonitrile.
-
Place in sample and reference holders.
-
Run baseline correction (200–800 nm).
-
-
Stock Solution Preparation:
-
Weigh 2.08 mg of 4-[(Phenylamino)methyl]benzonitrile (MW: 208.26 g/mol ).
-
Dissolve in 10 mL Acetonitrile to create a 1 mM (10⁻³ M) stock.
-
Note: Sonicate for 60 seconds to ensure complete dissolution.
-
-
Dilution Series (Beer-Lambert Validation):
-
Prepare three working concentrations:
-
Sample A: 10 µM (100 µL stock + 9.9 mL solvent)
-
Sample B: 25 µM (250 µL stock + 9.75 mL solvent)
-
Sample C: 50 µM (500 µL stock + 9.5 mL solvent)
-
-
-
Measurement:
-
Scan Range: 200 nm to 500 nm .
-
Scan Speed: Medium (approx. 200–400 nm/min).
-
Slit Width: 1.0 nm.
-
-
Data Analysis:
Visualizing the Electronic Landscape
The following diagrams illustrate the workflow and the electronic causality behind the spectral differences.
Diagram 1: Experimental Workflow & Data Logic
Caption: Workflow for validating the non-conjugated nature of the target molecule via UV-Vis spectroscopy.
Diagram 2: Electronic Transition Mechanism (HOMO-LUMO)
Caption: Comparison of electronic pathways. The target molecule lacks the low-energy ICT transition found in conjugated analogues.
References
-
PubChem Compound Summary. (2025). 4-[(Phenylamino)methyl]benzonitrile (CID 11148468). National Center for Biotechnology Information. [Link]
-
Shimadzu Application News. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[1] [Link]
-
Organic Syntheses. (1941). p-Nitrobenzonitrile (Reference for Benzonitrile Chromophore).[4] Org.[1][3][5][6] Synth. 1941, 21, 89. [Link]
Sources
- 1. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. medcraveonline.com [medcraveonline.com]
A Comparative Guide to the Spectroscopic and Chromatographic Differentiation of 4-[(Phenylamino)methyl]benzonitrile and its Structural Isomers
Introduction
In the landscape of drug discovery and materials science, the precise identification of molecular structure is a non-negotiable cornerstone of research and development. Structural isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit profoundly different physicochemical properties, biological activities, and toxicological profiles. The subject of this guide, 4-[(Phenylamino)methyl]benzonitrile (C₁₄H₁₂N₂), and its isomers represent a common analytical challenge. While they all share the same mass, their subtle structural variations demand a multi-technique approach for unambiguous differentiation.
This guide provides an in-depth comparison of core analytical methodologies for distinguishing 4-[(Phenylamino)methyl]benzonitrile from three of its key structural isomers. We will move beyond procedural lists to explore the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, ensuring trustworthy and reproducible results.
The isomers selected for this comparative analysis are:
-
Target Compound: 4-[(Phenylamino)methyl]benzonitrile
-
Isomer A (Positional): 2-[(Phenylamino)methyl]benzonitrile
-
Isomer B (Connectivity): N-Benzyl-4-aminobenzonitrile
-
Isomer C (Connectivity): 4-(p-Tolylamino)benzonitrile
We will dissect the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in providing the necessary evidence for definitive structural elucidation.
The Isomeric Challenge: A Structural Overview
The fundamental challenge lies in the subtle repositioning of functional groups or the alteration of the molecular backbone, which may not be immediately obvious from a single analytical technique. The differentiation of these four compounds is critical, as the connectivity of the amine and the substitution pattern on the aromatic rings will dictate their reactivity, binding affinity, and overall function.
| Compound | Structure | Molecular Formula | Key Differentiating Feature |
| 4-[(Phenylamino)methyl]benzonitrile (Target) | NC-C₆H₄-CH₂-NH -C₆H₅ (para-benzonitrile) | C₁₄H₁₂N₂ | Methylene bridge between benzonitrile and phenylamino groups. |
| 2-[(Phenylamino)methyl]benzonitrile (Isomer A) | NC-C₆H₄-CH₂-NH -C₆H₅ (ortho-benzonitrile) | C₁₄H₁₂N₂ | Positional isomerism on the benzonitrile ring. |
| N-Benzyl-4-aminobenzonitrile (Isomer B) | NC-C₆H₄-NH-CH₂ -C₆H₅ | C₁₄H₁₂N₂ | Connectivity of the methylene bridge is reversed. |
| 4-(p-Tolylamino)benzonitrile (Isomer C) | NC-C₆H₄-NH -C₆H₄-CH₃ | C₁₄H₁₂N₂ | Direct N-aryl bond and a methyl group instead of a methylene bridge. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides a direct map of the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.
Causality of Experimental Choice
The unique electronic environment of each proton and carbon atom results in a distinct chemical shift (δ). Furthermore, spin-spin coupling between adjacent non-equivalent protons provides clear evidence of atomic connectivity. For the isomers , the signals from the methylene (-CH₂-), amine (-NH-), and methyl (-CH₃) protons, along with the patterns in the aromatic region, are exceptionally diagnostic.
Comparative ¹H and ¹³C NMR Analysis
The most striking differences are observed in the ¹H NMR spectra.
-
Target vs. Isomer A: The target compound, with its para-substitution, will exhibit two clean doublets (an AA'BB' system) in the aromatic region for the benzonitrile ring. In contrast, Isomer A's ortho-substitution will produce a more complex, overlapping multiplet for these four protons.
-
Target vs. Isomer B: In the target compound, the methylene protons (-CH₂-) are adjacent to the nitrogen but not coupled to the amine proton under standard conditions, appearing as a singlet. For Isomer B, the methylene protons are adjacent to a phenyl ring and the NH group. The amine proton would likely couple to the methylene protons, resulting in a triplet for the NH and a doublet for the CH₂ (which would collapse to a singlet upon D₂O exchange).
-
Identification of Isomer C: Isomer C is uniquely identified by the complete absence of a methylene signal (~4.0-5.0 ppm) and the appearance of a new methyl singlet (-CH₃) in the upfield region (~2.3 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Key ¹H Signals (δ, ppm) | Key ¹³C Signals (δ, ppm) |
| Target | ~4.5 (s, 2H, -CH₂-), ~5.0 (br s, 1H, -NH-), ~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H) | ~48 (-CH₂-), ~118 (-CN), ~120-145 (Ar-C) |
| Isomer A | ~4.6 (s, 2H, -CH₂-), ~5.1 (br s, 1H, -NH-), ~7.3-7.7 (m, 4H, Ar-H) | ~46 (-CH₂-), ~117 (-CN), ~120-145 (Ar-C) |
| Isomer B | ~4.4 (d, 2H, -CH₂-), ~5.5 (t, 1H, -NH-), ~6.7 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H) | ~49 (-CH₂-), ~119 (-CN), ~100 (C-NH), ~120-150 (Ar-C) |
| Isomer C | ~2.3 (s, 3H, -CH₃-), ~6.5 (br s, 1H, -NH-), ~7.0-7.5 (m, 8H, Ar-H) | ~21 (-CH₃-), ~119 (-CN), ~105 (C-NH), ~120-150 (Ar-C) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire a standard ¹H spectrum using a 400 MHz (or higher) spectrometer. A typical experiment involves a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure.
NMR Workflow Diagram
Caption: Standard workflow for structural elucidation via NMR.
Mass Spectrometry: Unveiling Fragmentation Fingerprints
While all four isomers have the same nominal mass, their internal connectivity dictates how they break apart upon ionization. High-resolution mass spectrometry (HRMS) confirms the elemental composition, and tandem mass spectrometry (MS/MS) provides a unique fragmentation pattern that serves as a structural fingerprint.[1]
Causality of Experimental Choice
The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and fragmentation method (e.g., Collision-Induced Dissociation - CID) is critical. ESI is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺ for subsequent MS/MS analysis. The fragmentation pathways are governed by the stability of the resulting carbocations and radical cations, which are directly influenced by the isomeric structure. For instance, bonds beta to an aromatic ring and alpha to a heteroatom (like the C-N bonds in our methylene bridges) are typically labile and prone to cleavage.
Comparative Fragmentation Analysis
-
Target and Isomer A: These isomers are expected to have similar fragmentation patterns, dominated by the cleavage of the benzylic C-N bond. This would lead to the formation of a cyanobenzyl cation (m/z 116) and a phenylaminyl radical, or a tropylium ion (m/z 91) from the benzyl portion. Distinguishing between the ortho and para positions might require more advanced MS techniques.[1]
-
Isomer B: The fragmentation of Isomer B will be markedly different. Cleavage of the N-benzyl bond will readily form a stable tropylium cation (m/z 91), which would likely be the base peak. The other major fragment would be the 4-aminobenzonitrile radical cation (m/z 118).
-
Isomer C: This isomer lacks the C-CH₂-N linkage. Its fragmentation will be governed by the cleavage of the N-aryl bond, leading to fragments corresponding to the p-tolyl radical and the 4-aminobenzonitrile cation (m/z 118), or the 4-cyanophenyl radical and the p-toluidine cation (m/z 107). The presence of a fragment at m/z 107 would be highly indicative of Isomer C.
Table 2: Predicted Key Fragments (m/z) in ESI-MS/MS
| Compound | [M+H]⁺ | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Diagnostic Ion |
| Target | 209 | 116 (NC-C₆H₄-CH₂⁺) | 91 (C₇H₇⁺) | 116 |
| Isomer A | 209 | 116 (NC-C₆H₄-CH₂⁺) | 91 (C₇H₇⁺) | 116 |
| Isomer B | 209 | 91 (C₇H₇⁺) | 118 ([NC-C₆H₄-NH]⁺) | 91 (base peak) |
| Isomer C | 209 | 107 (CH₃-C₆H₄-NH₂⁺) | 118 ([NC-C₆H₄-NH]⁺) | 107 |
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A rapid gradient elution on a C18 column can be used for sample introduction.
-
MS Setup (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
-
Full Scan (MS1): Acquire a full scan spectrum to confirm the presence of the protonated molecular ion at m/z 209.
-
Tandem MS (MS2): Select the ion at m/z 209 as the precursor for CID. Apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Analysis: Compare the resulting fragmentation pattern to the predicted patterns for each isomer.
Mass Spectrometry Workflow Diagram
Caption: Tandem mass spectrometry (MS/MS) workflow for isomer differentiation.
High-Performance Liquid Chromatography (HPLC): The Separation Science
For analyzing mixtures or assessing the purity of a synthesized compound, chromatographic separation is indispensable. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2]
Causality of Experimental Choice
The choice of stationary phase (the column) is paramount for separating isomers. While a standard C18 column separates based on hydrophobicity, columns with different selectivity are often required for isomers with similar logP values. For aromatic compounds, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can provide enhanced selectivity.[3] These stationary phases facilitate π-π interactions with the aromatic rings of the analytes. The subtle differences in the position of the nitrile and amino groups will alter the molecule's dipole moment and its ability to engage in these interactions, leading to different retention times.
Predicted Chromatographic Behavior
-
Polarity and Elution: The polarity of the isomers is expected to differ. Isomer C, with its secondary amine directly attached to two electron-withdrawing/donating systems, might be the most retained on a polar-endcapped column. Isomer B, with its secondary amine, is generally more polar than the target and Isomer A.
-
Selectivity on Phenyl Columns: On a phenyl-based column, the accessibility of the aromatic rings to the stationary phase becomes key. The ortho-substituted Isomer A may exhibit steric hindrance that reduces π-π stacking, potentially causing it to elute earlier than the para-substituted target compound.
Table 3: Hypothetical HPLC Retention Data
| Compound | Column: Phenyl-Hexyl (4.6x150mm, 5µm) Mobile Phase: Acetonitrile/Water Gradient | Predicted Retention Time (min) | Rationale for Separation |
| Isomer A | 40-90% ACN in 10 min | ~6.8 | Steric hindrance from ortho-group may weaken π-π interactions. |
| Target | 40-90% ACN in 10 min | ~7.2 | Unhindered para-substitution allows for strong π-π interactions. |
| Isomer B | 40-90% ACN in 10 min | ~7.5 | Different polarity and shape due to reversed -NH-CH₂- linkage. |
| Isomer C | 40-90% ACN in 10 min | ~8.1 | Lacks the flexible methylene bridge, different overall shape and electronic distribution. |
Experimental Protocol: HPLC Method
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 60% Water, 40% Acetonitrile).
-
Column: Use a Phenyl-Hexyl or PFP column (e.g., 4.6 x 150 mm, 5 µm particle size) maintained at a constant temperature (e.g., 30 °C).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: Run a linear gradient from 40% B to 90% B over 10 minutes, followed by a hold and re-equilibration. Set flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where all isomers absorb strongly (e.g., 254 nm).
-
Analysis: Compare the retention times of the unknown sample against authenticated reference standards for each isomer.
HPLC Workflow Diagram
Caption: General workflow for the separation of isomers using HPLC.
Conclusion: A Synergistic Approach
Distinguishing 4-[(Phenylamino)methyl]benzonitrile from its structural isomers is a challenge that is effectively met with a synergistic application of modern analytical techniques. No single method provides a complete picture, but together, they offer unambiguous proof of structure.
-
¹H NMR is the most powerful tool for absolute structural confirmation, providing direct evidence of proton environments and connectivity.
-
Mass Spectrometry serves as an excellent complementary technique, confirming molecular weight and offering isomer-specific fragmentation patterns that act as molecular fingerprints.
-
HPLC is essential for the practical separation of isomer mixtures, enabling purity assessment and quantification, which is critical in both research and quality control settings.
By understanding the principles behind each technique and strategically applying them, researchers can confidently navigate the complexities of isomeric differentiation, ensuring the integrity and success of their scientific endeavors.
References
-
ResearchGate. ¹H-NMR spectra of (a) 2-aminobenzonitrile... Available at: [Link]
-
ResearchGate. ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Available at: [Link]
-
SpectraBase. p-Aminobenzonitrile. Available at: [Link]
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NIST WebBook. Benzonitrile, 2-amino-. Available at: [Link]
-
PubChem - NIH. 2-Aminobenzonitrile | C7H6N2 | CID 72913. Available at: [Link]
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ACS Publications. Ionized Benzonitrile and Its Distonic Isomers in the Gas Phase. Available at: [Link]
-
PubChemLite. 4-[(phenylamino)methyl]benzonitrile (C14H12N2). Available at: [Link]
-
PubMed. Comprehensive Profiling of Amine-Containing Metabolite Isomers with Chiral Phosphorus Reagents. Available at: [Link]
-
PubChem - NIH. 3-Aminobenzonitrile | C7H6N2 | CID 16702. Available at: [Link]
-
RSC Publishing. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Available at: [Link]
- Google Patents. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
ResearchGate. Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Available at: [Link]
-
RotaChrom. The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available at: [Link]
-
PubChem - NIH. 4-Aminobenzonitrile | C7H6N2 | CID 13396. Available at: [Link]
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PubChem - NIH. 4-Phenylamino-benzonitrile | C13H10N2 | CID 9964342. Available at: [Link]
-
ResearchGate. Transformation of aromatic bromides into aromatic nitriles with n-BuLi, pivalonitrile, and iodine under metal cyanide-free conditions. Available at: [Link]
-
PMC - NIH. 4-[(4-Methylanilino)methyl]benzonitrile. Available at: [Link]
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
PubMed. Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Available at: [Link]
- Google Patents. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
- Google Patents. Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
